{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(heptyl)amine
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Overview
Description
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(heptyl)amine is a compound that features a pyrazole ring substituted with a difluoroethyl group and a heptyl amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(heptyl)amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via electrophilic 2,2-difluoroethylation using a hypervalent iodine reagent, such as (2,2-difluoroethyl)(aryl)iodonium triflate.
Attachment of the Heptyl Amine Chain: The final step involves the alkylation of the pyrazole ring with heptyl amine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the difluoroethyl group or the pyrazole ring, leading to various reduced derivatives.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, replacing one of the fluorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Formation of reduced derivatives of the difluoroethyl group or pyrazole ring.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
Chemistry
The compound is used in the development of new synthetic methodologies, particularly in the field of fluorine chemistry. Its unique properties make it a valuable building block for the synthesis of more complex molecules.
Biology
In biological research, the compound is studied for its potential as a bioisostere, replacing other functional groups to modulate biological activity and improve metabolic stability.
Medicine
The compound’s potential medicinal applications include its use as a scaffold for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry
In the industrial sector, the compound is explored for its use in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(heptyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group enhances the compound’s lipophilicity and binding affinity, allowing it to effectively modulate the activity of its targets. The pyrazole ring and heptyl amine chain contribute to the overall binding specificity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
- {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(butyl)amine
- {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(octyl)amine
- {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(ethyl)amine
Uniqueness
The uniqueness of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(heptyl)amine lies in its specific combination of the difluoroethyl group, pyrazole ring, and heptyl amine chain. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1856018-96-6 |
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Molecular Formula |
C13H23F2N3 |
Molecular Weight |
259.34 g/mol |
IUPAC Name |
N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]heptan-1-amine |
InChI |
InChI=1S/C13H23F2N3/c1-2-3-4-5-6-7-16-8-12-9-17-18(10-12)11-13(14)15/h9-10,13,16H,2-8,11H2,1H3 |
InChI Key |
KMLUEYFROOAEMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNCC1=CN(N=C1)CC(F)F |
Origin of Product |
United States |
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